

Application Note: QuEChERS Extraction of Chlozolinate in Fruit Samples

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Chlozolinate
Cat. No.:	B3416503

[Get Quote](#)

Introduction

Chlozolinate is a dicarboximide fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Due to its potential risks to human health, regulatory bodies worldwide have established maximum residue limits (MRLs) for **Chlozolinate** in food products. To ensure compliance with these regulations and to guarantee food safety, robust and efficient analytical methods for the determination of **Chlozolinate** residues in fruit matrices are essential.

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become the gold standard for multi-residue pesticide analysis in food samples.^{[1][2][3][4][5][6]} Its simplicity, high throughput, and low solvent consumption make it an attractive alternative to traditional extraction methods.^{[4][6]} This application note provides a detailed protocol for the extraction of **Chlozolinate** from fruit samples using the QuEChERS methodology, followed by analysis using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle

The QuEChERS method involves a two-step process:

- Extraction: The homogenized fruit sample is first extracted with acetonitrile. A combination of salts (e.g., magnesium sulfate, sodium chloride, and/or sodium acetate/citrate) is then added

to induce phase separation between the aqueous and organic layers and to drive the pesticides into the acetonitrile layer.

- Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is then cleaned up using a mixture of sorbents to remove interfering matrix components such as organic acids, sugars, and pigments. Primary secondary amine (PSA) is commonly used to remove organic acids and sugars, while graphitized carbon black (GCB) can be employed for pigment removal. C18 is utilized for the removal of non-polar interferences like fats and waxes.

Experimental Protocols

This section details the recommended procedures for the extraction and cleanup of **Chlozolinate** residues in fruit samples. Two common QuEChERS protocols are presented: the AOAC Official Method 2007.01 and the European EN 15662 method.

Sample Homogenization

- Weigh a representative portion of the fruit sample (e.g., 1 kg).
- Chop or dice the sample into smaller pieces.
- Homogenize the sample using a high-speed blender until a uniform puree is obtained.
- Store the homogenate in a sealed container at -20°C until analysis to prevent degradation of the analyte.

Protocol 1: AOAC Official Method 2007.01 (Buffered with Sodium Acetate)

This method is suitable for a wide range of fruit matrices.

Extraction:

- Weigh 15 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 15 mL of acetonitrile containing 1% acetic acid.

- Add an appropriate internal standard if necessary.
- Cap the tube and shake vigorously for 1 minute.
- Add the contents of a QuEChERS extraction salt packet containing 6 g of anhydrous magnesium sulfate ($MgSO_4$) and 1.5 g of anhydrous sodium acetate ($NaOAc$).
- Immediately shake vigorously for 1 minute to prevent the formation of salt agglomerates.
- Centrifuge at ≥ 3000 rcf for 5 minutes.

d-SPE Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube. The choice of d-SPE tube depends on the fruit matrix:
 - For general fruit samples: Use a tube containing 150 mg $MgSO_4$ and 50 mg PSA.
 - For pigmented fruits (e.g., berries): Use a tube containing 150 mg $MgSO_4$, 50 mg PSA, and 7.5 mg GCB.
- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge at ≥ 3000 rcf for 5 minutes.
- Transfer the cleaned extract into an autosampler vial for GC-MS or LC-MS/MS analysis.

Protocol 2: European EN 15662 Method (Buffered with Citrate)

This method is also widely applicable and uses a citrate buffer system.

Extraction:

- Weigh 10 g (± 0.1 g) of the homogenized fruit sample into a 50 mL centrifuge tube.
- Add 10 mL of acetonitrile.

- Add an appropriate internal standard if necessary.
- Cap the tube and shake vigorously for 1 minute.
- Add the contents of a QuEChERS extraction salt packet containing 4 g of anhydrous MgSO₄, 1 g of sodium chloride (NaCl), 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
- Immediately shake vigorously for 1 minute.
- Centrifuge at \geq 3000 rcf for 5 minutes.

d-SPE Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL d-SPE cleanup tube containing 150 mg MgSO₄ and 50 mg PSA. For pigmented fruits, GCB can be added as in the AOAC method.
- Cap the tube and shake vigorously for 30 seconds.
- Centrifuge at \geq 3000 rcf for 5 minutes.
- Transfer the cleaned extract into an autosampler vial for analysis.

Instrumental Analysis

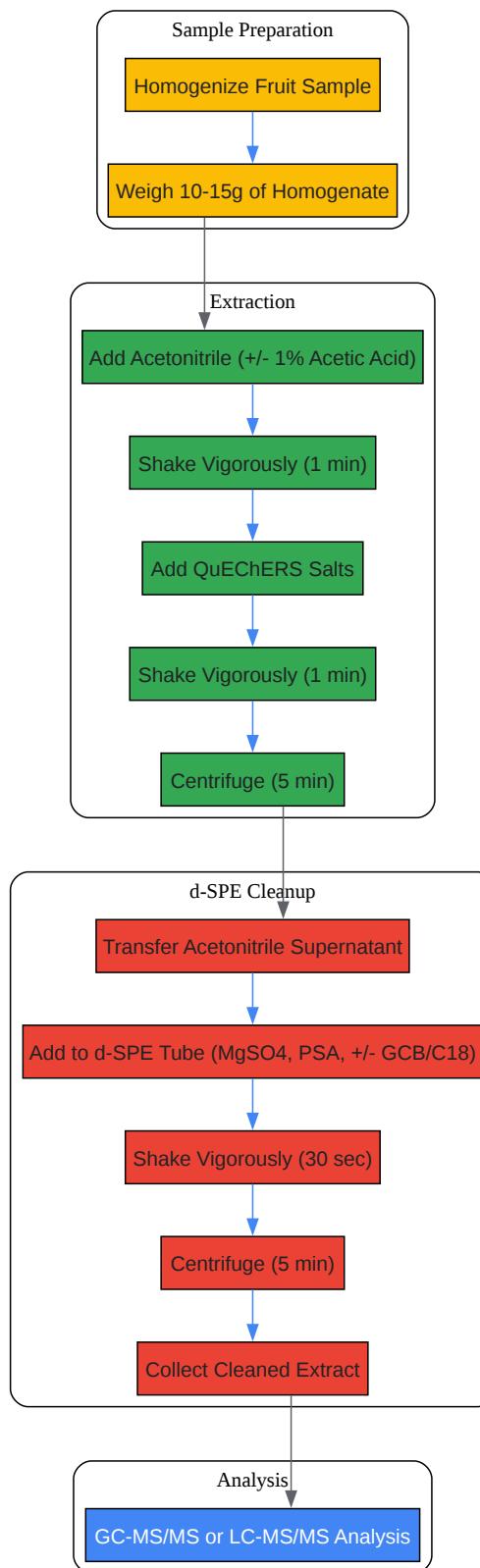
The cleaned extracts can be analyzed by either GC-MS/MS or LC-MS/MS. The choice of instrument will depend on the analyte's properties and the desired sensitivity. **Chlozolinate** has been successfully analyzed by GC-MS.

GC-MS/MS Parameters (Illustrative)

Parameter	Value
Gas Chromatograph	
Column	DB-5ms, 30 m x 0.25 mm, 0.25 µm or equivalent
Injection Volume	1 µL
Inlet Temperature	250 °C
Injection Mode	Splitless
Carrier Gas	Helium at a constant flow of 1.2 mL/min
Oven Program	Initial 70°C for 2 min, ramp at 25°C/min to 150°C, then ramp at 5°C/min to 200°C, and finally ramp at 10°C/min to 300°C, hold for 5 min
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Source Temperature	230 °C
Quadrupole Temperature	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)
Chlozolinolate Ions	To be determined based on experimental data (e.g., from a full scan spectrum of a Chlozolinolate standard)

LC-MS/MS Parameters (Illustrative)

Parameter	Value
Liquid Chromatograph	
Column	C18, 2.1 x 100 mm, 1.8 μ m or equivalent
Mobile Phase A	Water with 0.1% Formic Acid and 5 mM Ammonium Formate
Mobile Phase B	Methanol with 0.1% Formic Acid and 5 mM Ammonium Formate
Gradient	Start at 5% B, ramp to 95% B over 10 min, hold for 2 min, return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 μ L
Mass Spectrometer	
Ionization Mode	Electrospray Ionization (ESI), Positive
Capillary Voltage	3.5 kV
Source Temperature	150 °C
Desolvation Temperature	400 °C
Acquisition Mode	Multiple Reaction Monitoring (MRM)
Chlozolinate Transitions	To be determined by infusion of a Chlozolinate standard (e.g., precursor ion \rightarrow product ion 1, precursor ion \rightarrow product ion 2)


Data Presentation

The following table presents illustrative quantitative data for the analysis of **Chlozolinate** in fruit matrices. Actual performance data should be generated during method validation in the user's laboratory.

Fruit Matrix	Fortification Level (ng/g)	Mean Recovery (%)	RSD (%)	LOD (ng/g)	LOQ (ng/g)
Apple	10	95	8	2	10
	50	98	6		
	100	102	5		
Grape	10	92	10	3	10
	50	96	7		
	100	99	6		
Strawberry	10	88	12	4	10
	50	93	9		
	100	97	7		

Recovery, RSD, LOD, and LOQ values are representative and should be experimentally determined.

Diagrams

[Click to download full resolution via product page](#)

Caption: QuEChERS experimental workflow for fruit samples.

Conclusion

The QuEChERS method provides a simple, rapid, and effective approach for the extraction and cleanup of **Chlozolinate** residues in various fruit samples. The presented AOAC and EN protocols, coupled with GC-MS or LC-MS/MS analysis, offer a robust framework for the routine monitoring of this fungicide to ensure food safety and compliance with regulatory MRLs. It is crucial to perform in-house validation to ensure the method meets the specific requirements of the laboratory and the matrices being analyzed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nucleus.iaea.org [nucleus.iaea.org]
- 2. tandfonline.com [tandfonline.com]
- 3. QuEChERS Method for Pesticide Residue Analysis [sigmaaldrich.com]
- 4. Simultaneous Screening of 322 Residual Pesticides in Fruits and Vegetables Using GC-MS/MS and Deterministic Health Risk Assessments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- To cite this document: BenchChem. [Application Note: QuEChERS Extraction of Chlozolinate in Fruit Samples]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b3416503#quechers-extraction-for-chlozolinate-in-fruit-samples>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com